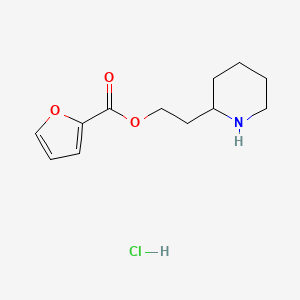

![molecular formula C15H17N3O2 B1392485 1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 1243086-85-2](/img/structure/B1392485.png)

1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid

Overview

Description

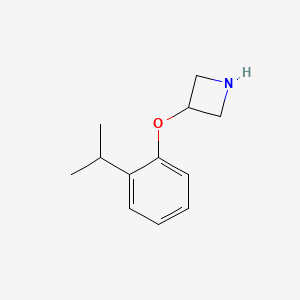

1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C15H17N3O2 . It is a complex organic compound that contains several functional groups, including a carboxylic acid group, a pyrrole ring, and a pyridine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1- (4- (piperazin-1-yl)phenyl)pyridin-2 (1H)-one derivatives involved the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stirring for several hours at room temperature . The intermediate formed is then isolated and purified by column chromatography. The purified intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in a suitable solvent. The final product is then isolated and purified by column chromatography.

Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula C15H17N3O2 . It contains a pyrrole ring and a pyridine ring, which are both aromatic and contribute to the compound’s stability . The carboxylic acid group is a polar functional group that can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Chemical Reactions Analysis

The compound this compound can undergo various chemical reactions due to the presence of multiple functional groups . For instance, the carboxylic acid group can undergo reactions such as esterification, amidation, and reduction . The pyrrole and pyridine rings can participate in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure . As an organic compound containing a carboxylic acid group, it is likely to be weakly acidic . The presence of the pyrrole and pyridine rings suggests that the compound is likely to be aromatic and relatively stable . The compound’s solubility, melting point, boiling point, and other physical properties would need to be determined experimentally .

Scientific Research Applications

Cancer Treatment

- A compound related to "1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid" inhibits Aurora A kinase, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Chemical Transformation

- Trifluoromethyl-substituted aminopyrroles were prepared based on a 2H-azirine ring expansion strategy, a process relevant to the synthesis of similar compounds like the one (A. Khlebnikov et al., 2018).

- Cis-4-(Sulfomethyl)piperidine-2-carboxylic acid synthesis, providing insights into the synthesis of structurally related compounds (A. E. Hadri, G. Leclerc, 1993).

Functionalized Heterocyclic Compounds

- Synthesis of functionalized pyrrolo[3,4-a]pyrrolizines and other complex molecules, demonstrating applications in creating diverse organic compounds (Liang Chen et al., 2016).

- Development of chiral heterocyclic amino acids for synthesizing 2-amino-1,3-selenazole-5-carboxylates, which could be used in various chemical syntheses (Vida Malinauskienė et al., 2018).

Antimicrobial Activity

- Synthesis of new pyridine derivatives with potential antimicrobial activities, indicating a possible application in developing new antibiotics (N. Patel et al., 2011).

Spectroscopic Analysis

- Investigation of the spectroscopic properties of related compounds, which is essential for understanding the chemical behavior and potential applications of these molecules (P. Devi et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the h(+),k(+)-atpase activity , which is a key enzyme in the gastric acid secretion process .

Mode of Action

The compound 1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid interacts with its target by inhibiting the H(+),K(+)-ATPase activity . This inhibition results in a decrease in gastric acid secretion .

Future Directions

The compound 1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid and its derivatives could be further explored for their potential biological activities . For instance, their potential as serotonin reuptake inhibitors could be investigated further, which could have implications for the treatment of conditions such as depression and anxiety disorders . Additionally, the synthesis of this compound could be optimized, and its physical and chemical properties could be studied in more detail .

Biochemical Analysis

Biochemical Properties

1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interaction between this compound and these enzymes is primarily through binding to the active sites, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound can form complexes with proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . By altering the activity of key proteins in this pathway, this compound can induce changes in gene expression patterns, leading to varied cellular responses. Furthermore, this compound impacts cellular metabolism by inhibiting or activating enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and proteins. For instance, it can inhibit enzyme activity by binding to the active site and preventing substrate access, thereby blocking the enzyme’s catalytic function . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their activity . These interactions can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins involved in gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its biological activity, necessitating careful consideration of its stability in experimental setups. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with specific dosages required to achieve the desired biological effects without causing toxicity.

Properties

IUPAC Name |

1-(5-pyrrol-1-ylpyridin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c19-15(20)12-5-9-18(10-6-12)14-4-3-13(11-16-14)17-7-1-2-8-17/h1-4,7-8,11-12H,5-6,9-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWHTSABRNEKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

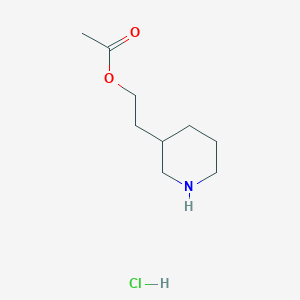

![2-{4-[2-(3-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1392403.png)

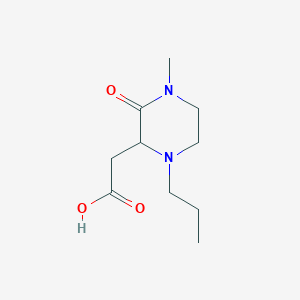

![1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392414.png)

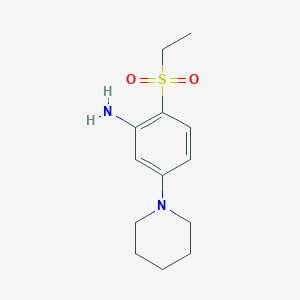

![1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392415.png)

![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid](/img/structure/B1392422.png)

![Methyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1392423.png)

![2-[(3-Hydroxypropyl)amino]nicotinic acid](/img/structure/B1392424.png)